Benzyl 4-iodobenzene-1-carbodithioate
Overview
Description
Benzyl 4-iodobenzene-1-carbodithioate is a chemical compound known for its unique structure and reactivity It consists of a benzyl group attached to a 4-iodobenzene ring, which is further connected to a carbodithioate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-iodobenzene-1-carbodithioate typically involves the reaction of 4-iodobenzenethiol with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The carbodithioate group can participate in redox reactions, leading to the formation of various sulfur-containing products.
Coupling Reactions: The compound can be used in palladium-catalyzed coupling reactions such as the Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene.
Major Products:
Substitution Products: Various substituted benzyl carbodithioates.
Oxidation Products: Sulfoxides and sulfones.
Coupling Products: Biaryl compounds and other complex organic molecules.
Scientific Research Applications
Benzyl 4-iodobenzene-1-carbodithioate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Potential use in the development of new materials with unique electronic or optical properties.
Biological Studies: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicinal Chemistry: Explored for its potential use in drug development, particularly in the design of molecules with anticancer or antimicrobial properties.
Mechanism of Action
The mechanism of action of Benzyl 4-iodobenzene-1-carbodithioate largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In redox reactions, the carbodithioate group can undergo oxidation or reduction, leading to the formation of various sulfur-containing species. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
- Benzyl 4-bromobenzene-1-carbodithioate
- Benzyl 4-chlorobenzene-1-carbodithioate
- Benzyl 4-fluorobenzene-1-carbodithioate
Comparison: Benzyl 4-iodobenzene-1-carbodithioate is unique due to the presence of the iodine atom, which makes it more reactive in substitution and coupling reactions compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and lower bond dissociation energy contribute to its higher reactivity, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
benzyl 4-iodobenzenecarbodithioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IS2/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCOSUVKAMEUDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=S)C2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40704818 | |
Record name | Benzyl 4-iodobenzene-1-carbodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40704818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
305378-90-9 | |
Record name | Benzyl 4-iodobenzene-1-carbodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40704818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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